molecular formula C12H14Cl2N2O2 B14949043 tert-Butyl (2E)-2-(2,4-dichlorobenzylidene)hydrazinecarboxylate

tert-Butyl (2E)-2-(2,4-dichlorobenzylidene)hydrazinecarboxylate

Katalognummer: B14949043
Molekulargewicht: 289.15 g/mol
InChI-Schlüssel: VKHBLEHQVXQWQS-VIZOYTHASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TERT-BUTYL 2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE is a chemical compound that belongs to the class of hydrazinecarboxylates It is characterized by the presence of a tert-butyl group, a dichlorophenyl group, and a hydrazinecarboxylate moiety

Vorbereitungsmethoden

The synthesis of TERT-BUTYL 2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE typically involves the reaction of tert-butyl hydrazinecarboxylate with a suitable dichlorophenyl aldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to achieve efficient and cost-effective production.

Analyse Chemischer Reaktionen

TERT-BUTYL 2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

TERT-BUTYL 2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE has several applications in scientific research:

Wirkmechanismus

The mechanism of action of TERT-BUTYL 2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

TERT-BUTYL 2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C12H14Cl2N2O2

Molekulargewicht

289.15 g/mol

IUPAC-Name

tert-butyl N-[(E)-(2,4-dichlorophenyl)methylideneamino]carbamate

InChI

InChI=1S/C12H14Cl2N2O2/c1-12(2,3)18-11(17)16-15-7-8-4-5-9(13)6-10(8)14/h4-7H,1-3H3,(H,16,17)/b15-7+

InChI-Schlüssel

VKHBLEHQVXQWQS-VIZOYTHASA-N

Isomerische SMILES

CC(C)(C)OC(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl

Kanonische SMILES

CC(C)(C)OC(=O)NN=CC1=C(C=C(C=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.